Cas no 2743432-13-3 (5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

5-(2-(2-(2-アミノエトキシ)エトキシ)エトキシ)-2-(2,6-ジオキソピペリジン-3-イル)イソインドリン-1,3-ジオンは、プロテアソーム阻害剤としての活性を持つ化合物です。この分子は、タレイドミド誘導体にポリエチレングリコール(PEG)リンカーを介してアミン基を導入した構造を特徴とし、水溶性の向上と標的指向性の最適化が図られています。特に、タンパク質分解ターゲティングキメラ(PROTAC)技術におけるユニットとして有用で、選択的なタンパク質分解を誘導する能力に優れています。また、リンカーの柔軟性により、生体適合性と細胞透過性が向上している点が特長です。

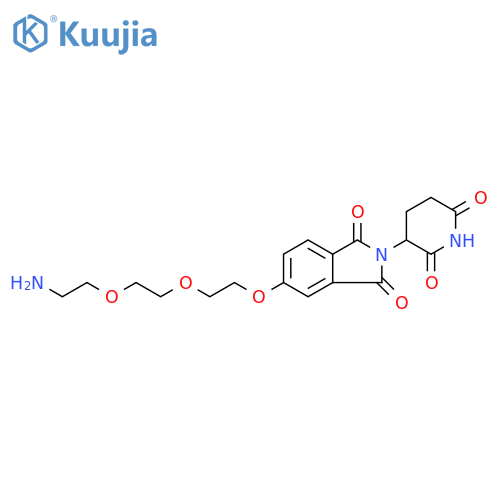

2743432-13-3 structure

商品名:5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- GS-9644

- 5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- 2743432-13-3

- CS-0168340

- EN300-28307503

- Thalidomide-5-PEG3-NH2

- SCHEMBL23267590

- HY-138786

-

- インチ: 1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24)

- InChIKey: XMTFEXSNGIBNRG-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=CC(OCCOCCOCCN)=CC=C2C(=O)N1C1CCC(=O)NC1=O

計算された属性

- せいみつぶんしりょう: 405.15360008g/mol

- どういたいしつりょう: 405.15360008g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 10

- 複雑さ: 641

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 137Ų

5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28307503-0.05g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 0.05g |

$851.0 | 2025-03-19 | |

| Enamine | EN300-28307503-5.0g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 5.0g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-28307503-1.0g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 1.0g |

$1014.0 | 2025-03-19 | |

| Enamine | EN300-28307503-2.5g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 2.5g |

$1988.0 | 2025-03-19 | |

| Enamine | EN300-28307503-0.1g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 0.1g |

$892.0 | 2025-03-19 | |

| Enamine | EN300-28307503-0.25g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 0.25g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-28307503-0.5g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 0.5g |

$974.0 | 2025-03-19 | |

| Enamine | EN300-28307503-10.0g |

5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

2743432-13-3 | 95.0% | 10.0g |

$4360.0 | 2025-03-19 |

5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2743432-13-3 (5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬